molecular formula C21H27Cl2N3O B12760416 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride CAS No. 118989-89-2

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride

Cat. No.: B12760416
CAS No.: 118989-89-2
M. Wt: 408.4 g/mol
InChI Key: FEGWKSWAUKWPBU-UHFFFAOYSA-N
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Description

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride: is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride involves multiple steps. The starting materials typically include dibenzazepine derivatives and piperazine. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including its role in treating certain medical conditions.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-
  • 10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine

Uniqueness

Compared to similar compounds, 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride has unique structural features that may confer distinct biological activities.

Properties

CAS No.

118989-89-2

Molecular Formula

C21H27Cl2N3O

Molecular Weight

408.4 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methylpiperazin-1-yl)ethanone;dihydrochloride

InChI

InChI=1S/C21H25N3O.2ClH/c1-22-12-14-23(15-13-22)16-21(25)24-19-8-4-2-6-17(19)10-11-18-7-3-5-9-20(18)24;;/h2-9H,10-16H2,1H3;2*1H

InChI Key

FEGWKSWAUKWPBU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42.Cl.Cl

Origin of Product

United States

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